(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl
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Overview
Description
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of (S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl involves several steps. One common method starts with the preparation of 3,5-difluoropyridine, which is then subjected to a series of reactions to introduce the pyrrolidine moiety. The reaction conditions typically involve the use of reagents such as 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester and 6-methylnicotinate . The final product is obtained after purification and crystallization steps. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.
Scientific Research Applications
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of (S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to enzymes and receptors with high affinity, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
(S)-3,5-Difluoro-4-(pyrrolidin-2-YL)pyridine2hcl can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals.
Pyrrolidine-2,5-diones: Studied for their biological activities.
Properties
Molecular Formula |
C9H10F2N2 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3,5-difluoro-4-[(2S)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C9H10F2N2/c10-6-4-12-5-7(11)9(6)8-2-1-3-13-8/h4-5,8,13H,1-3H2/t8-/m0/s1 |
InChI Key |
XTLYYKRITNPJGU-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C=NC=C2F)F |
Canonical SMILES |
C1CC(NC1)C2=C(C=NC=C2F)F |
Origin of Product |
United States |
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